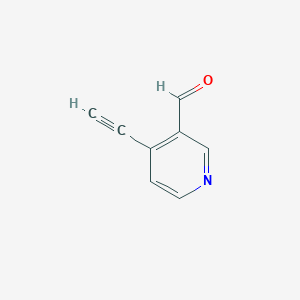

4-Ethynylpyridine-3-carbaldehyde

Description

Significance of Pyridine-3-carbaldehyde and Ethynylpyridine Scaffolds in Contemporary Organic Chemistry

The specific architecture of 4-Ethynylpyridine-3-carbaldehyde combines two highly significant chemical scaffolds: Pyridine-3-carbaldehyde and Ethynylpyridine. Each contributes distinct and valuable reactivity to a parent molecule.

Pyridine-3-carbaldehyde , also known as nicotinaldehyde, is a readily available and widely utilized intermediate in organic synthesis. wikipedia.orgexsyncorp.com The aldehyde group at the 3-position is a versatile functional handle that participates in a multitude of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions. nih.gov It serves as a crucial precursor for the synthesis of numerous pharmaceutical agents, such as the antiretroviral drug Indinavir and the thrombosis management agent Elarofiban. exsyncorp.comresearchgate.net Its role extends to the agrochemical sector and the creation of value-added intermediates for complex molecule synthesis. exsyncorp.com

Interactive Table: Properties of Pyridine-3-carbaldehyde

| Property | Value | Reference |

| IUPAC Name | pyridine-3-carbaldehyde | wikipedia.orgnih.gov |

| Synonyms | Nicotinaldehyde, 3-Formylpyridine | wikipedia.orgnih.gov |

| CAS Number | 500-22-1 | wikipedia.orgnih.gov |

| Molecular Formula | C₆H₅NO | wikipedia.org |

| Molar Mass | 107.112 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless to yellow-brown liquid | wikipedia.orgchemicalbook.com |

| Melting Point | 7 °C (45 °F; 280 K) | wikipedia.org |

| Boiling Point | 95–97 °C at 15 mmHg | wikipedia.org |

The Ethynylpyridine scaffold incorporates a terminal alkyne group onto the pyridine (B92270) ring. This functional group is of paramount importance in modern synthetic chemistry, particularly for its utility in carbon-carbon bond-forming reactions. The terminal alkyne is a key participant in powerful coupling reactions like the Sonogashira, Heck, and Glaser couplings, enabling the construction of extended conjugated systems. wikipedia.orglibretexts.orgntu.edu.tw These reactions are fundamental to the synthesis of organic materials with specific electronic and photophysical properties, as well as for linking molecular fragments in the synthesis of complex natural products and pharmaceuticals. For instance, 4-ethynylpyridine (B1298661) is a building block used in creating ligands for metal-organic frameworks and in the synthesis of aryl- and heteroaryl-ethynes. ntu.edu.twbldpharm.com

Overview of the Research Landscape for this compound

A direct and extensive body of research specifically detailing the synthesis and application of this compound is not prominent in the current literature, suggesting it is a novel or highly specialized compound. However, the research landscape can be understood by considering the established synthetic methodologies for related structures.

The most logical and established synthetic route to a molecule like this compound would likely involve a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This powerful transformation would couple a terminal alkyne, such as trimethylsilylacetylene (B32187) (with subsequent deprotection) or ethynylmagnesium bromide, with a suitable precursor, 4-halopyridine-3-carbaldehyde (e.g., 4-chloro- or 4-bromopyridine-3-carbaldehyde). The reactivity of halo-pyridines in Sonogashira couplings is well-documented, making this a highly plausible approach. researchgate.netntu.edu.tw

Given its bifunctional nature, possessing both an aldehyde and a terminal alkyne, this compound represents a highly versatile, yet underexplored, building block. The aldehyde can act as a point for derivatization to form imines, alcohols, or carboxylic acids, or participate in cyclization reactions to form fused heterocyclic systems. Simultaneously, the ethynyl (B1212043) group provides a handle for further extension of the molecular framework through various coupling reactions. This dual reactivity would allow for the streamlined synthesis of complex, polysubstituted pyridine derivatives, which are of significant interest in drug discovery and materials science. The research potential lies in its use as a platform for generating libraries of diverse compounds for biological screening or for the construction of novel ligands and functional organic materials.

Structure

3D Structure

Properties

CAS No. |

1196156-77-0 |

|---|---|

Molecular Formula |

C8H5NO |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

4-ethynylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H5NO/c1-2-7-3-4-9-5-8(7)6-10/h1,3-6H |

InChI Key |

INFDXRNKAMPXHU-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=NC=C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethynylpyridine 3 Carbaldehyde and Its Precursors

Strategic Approaches to Pyridinecarbaldehyde Synthesis

The formation of the pyridinecarbaldehyde scaffold is a critical first step. Various methods have been developed, primarily involving the catalytic hydrogenation of pyridine (B92270) nitriles or the oxidation of corresponding pyridine precursors.

Catalytic Hydrogenation of Pyridine Nitriles for Aldehyde Formation

Catalytic hydrogenation of pyridine nitriles presents a direct route to pyridine aldehydes. This method often employs a catalyst and a hydrogen source to reduce the nitrile group. While the complete reduction of nitriles typically yields primary amines, careful selection of catalysts and reaction conditions can favor the formation of the aldehyde. wikipedia.org For instance, the Stephen aldehyde synthesis utilizes tin(II) chloride and hydrochloric acid to generate an aldehyde from a nitrile via the hydrolysis of an intermediate iminium salt. wikipedia.org Another approach involves using a hydrogen donor followed by the in-situ hydrolysis of the imine. wikipedia.org

A patented process describes the preparation of pyridine-4-aldehyde phenylhydrazones through the catalytic hydrogenation of 4-cyanopyridine (B195900) in an aqueous medium at a pH between 9 and 12. google.com This method avoids the isolation of the sensitive pyridine-4-aldehyde by trapping it in situ with phenylhydrazine. google.com

| Catalyst/Reagent | Substrate | Product | Conditions | Yield |

| Tin(II) chloride, HCl | Nitrile | Aldehyde | Hydrolysis of iminium salt | Not specified |

| Hydrogen donor, in-situ hydrolysis | Nitrile | Aldehyde | Not specified | Not specified |

| Catalytic Hydrogenation | 4-Cyanopyridine | Pyridine-4-aldehyde phenylhydrazone | Aqueous medium, pH 9-12, 0-60°C | Not specified |

Oxidative Transformations to Install Aldehyde Functionality on Pyridine Scaffolds

Oxidative methods provide an alternative pathway to pyridinecarbaldehydes. These transformations often start from more readily available precursors like picolines or pyridylmethanols.

One common strategy involves the N-oxidation of a pyridine derivative, which activates the ring for subsequent functionalization. scripps.eduwikipedia.org For instance, 4-picoline can be oxidized to 4-pyridine N-oxide, which can then be rearranged and hydrolyzed to 4-pyridinemethanol. Subsequent oxidation of the alcohol yields the desired 4-pyridinecarbaldehyde. google.com Various oxidizing agents can be employed for the final oxidation step, including pyridinium (B92312) chlorochromate (PCC) or a tetramethylpiperidine-1-oxyl (TEMPO)-based system. google.com

The direct oxidation of methyl groups on the pyridine ring is also possible. The Riley oxidation, using selenium dioxide, can convert 4-methylpyrimidines into the corresponding aldehydes. thieme-connect.de Furthermore, processes utilizing hydrogen peroxide in the presence of various catalysts have been developed for the N-oxidation of pyridines, which is a key step in some synthetic routes to pyridine aldehydes. rsc.orggoogle.comgoogle.com

| Starting Material | Reagent(s) | Intermediate(s) | Product |

| 4-Picoline | 1. Oxidizing agent (e.g., peroxy acid) 2. Acetic anhydride (B1165640) 3. Base (hydrolysis) 4. Oxidizing agent (e.g., PCC) | 4-Pyridine N-oxide, Acetic acid-4-picolyl ester, 4-Pyridinemethanol | 4-Pyridinecarbaldehyde |

| 4-Methylpyrimidine | Selenium dioxide | Pyrimidine-4-carbaldehyde | |

| Pyridine | Hydrogen peroxide, Catalyst (e.g., supported sulfonic acid) | Pyridine N-oxide | Pyridine N-oxide |

Ethynylation Strategies at the Pyridine Moiety

Once the pyridinecarbaldehyde core is in hand, the next critical step is the introduction of the ethynyl (B1212043) group at the 4-position of the pyridine ring.

Sonogashira Cross-Coupling Reactions for Ethynylpyridine Integration

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The versatility of the Sonogashira coupling allows for its application under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

In the context of synthesizing 4-ethynylpyridine (B1298661) derivatives, a 4-halopyridine-3-carbaldehyde would be coupled with a suitable terminal alkyne, such as trimethylsilylacetylene (B32187), which can be later deprotected to reveal the terminal alkyne. libretexts.org The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgyoutube.com The palladium catalyst facilitates the oxidative addition to the aryl halide and the reductive elimination to form the final product, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate. libretexts.orgyoutube.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ethynylpyridine Adducts

While not a direct method for synthesizing 4-ethynylpyridine-3-carbaldehyde itself, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction for creating more complex structures from ethynylpyridine precursors. thieme-connect.comnih.govrsc.org This "click chemistry" reaction forms a 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, such as an ethynylpyridine. thieme-connect.comacs.orgacs.org

The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. rsc.org The presence of 2-ethynylpyridine (B158538) has been shown to promote the copper(I) chloride-catalyzed reaction of azides with alkynes in water. thieme-connect.com This suggests that the pyridine nitrogen plays a role in activating the copper catalyst. thieme-connect.com

Other Palladium-Catalyzed C-C Bond-Forming Reactions for Ethynylpyridine Construction

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling reactions can be envisioned for the synthesis of ethynylpyridine derivatives, although they are not as direct for introducing a terminal alkyne. For instance, palladium-catalyzed reactions have been used to synthesize pyridinylpyrrole derivatives from acetylpyridines and methyleneaziridines. nih.gov While not a direct route to this compound, these methodologies highlight the versatility of palladium catalysis in functionalizing pyridine rings. nih.gov

Furthermore, recent advancements in palladium catalysis, such as those involving dual light-driven systems, are expanding the scope of possible transformations, including carbonylations and the activation of traditionally less reactive C-H bonds. acs.org These emerging technologies could potentially offer new, more direct routes to functionalized pyridine aldehydes in the future.

Convergent Synthesis of the this compound Scaffold

The construction of the this compound scaffold is efficiently achieved through a convergent synthesis strategy. This approach involves the late-stage coupling of two key precursors, a halogenated pyridine-3-carbaldehyde and a protected acetylene (B1199291) derivative. The most prominent and widely utilized method for this transformation is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it exceptionally suited for this purpose. wikipedia.orgorganic-chemistry.org

The reaction typically involves the coupling of 4-chloropyridine-3-carbaldehyde with a protected alkyne such as ethynyltrimethylsilane (TMS-acetylene). researchgate.netsigmaaldrich.com The use of TMS-acetylene is advantageous as the trimethylsilyl (B98337) group serves as a protecting group, preventing self-coupling of the alkyne (Glaser coupling) and allowing for controlled, singular coupling to the pyridine ring. wikipedia.orgorganic-chemistry.org The reaction is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orglibretexts.org Following the successful coupling, the trimethylsilyl group is readily removed under mild conditions, such as treatment with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or a base, to yield the terminal alkyne, this compound. wikipedia.org

The primary precursors for this synthesis are 4-chloropyridine-3-carbaldehyde and ethynyltrimethylsilane. wikipedia.orgbiosynth.com 4-chloropyridine-3-carbaldehyde is a derivative of pyridine that can be synthesized through various methods, often starting from pyridine or 4-hydroxypyridine. google.comresearchgate.net Ethynyltrimethylsilane is a commercially available reagent or can be prepared by the deprotonation of acetylene with a Grignard reagent followed by reaction with trimethylsilyl chloride. wikipedia.orgorgsyn.org

A summary of a typical Sonogashira coupling reaction for this synthesis is presented below:

Table 1: Representative Reaction Parameters for Sonogashira Coupling

| Parameter | Description |

|---|---|

| Aryl Halide | 4-chloropyridine-3-carbaldehyde biosynth.com |

| Alkyne | Ethynyltrimethylsilane sigmaaldrich.comwikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ libretexts.org |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) researchgate.nethes-so.ch |

| Base | Amine base (e.g., triethylamine, diisopropylamine) wikipedia.orgresearchgate.net |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) researchgate.netprepchem.com |

| Conditions | Typically mild, often at room temperature. wikipedia.org |

Green Chemistry Approaches in the Synthesis of Pyridine-3-carbaldehyde Derivatives

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of pyridine-3-carbaldehyde and its derivatives, several green chemistry approaches have been explored to minimize waste, avoid hazardous reagents, and improve energy efficiency. nih.govresearchgate.net

Key areas of development include:

Use of Greener Catalysts: There is a move away from homogeneous catalysts towards heterogeneous catalysts, which can be easily recovered and recycled. For instance, ceria-doped multi-walled carbon nanotubes (CeO₂/MWCNTs) have been used as a recyclable catalyst for the synthesis of pyridine-3-carboxamide (B1143946) derivatives. researchgate.net Gold supported on ceria (Au/CeO₂) has also been reported as a heterogeneous catalyst for Sonogashira couplings. wikipedia.org

Alternative Reaction Media: Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on using water as a solvent for Sonogashira couplings, which is a significantly greener alternative. wikipedia.orgorganic-chemistry.org The use of surfactants can facilitate the reaction in aqueous media. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a green chemistry tool that can significantly reduce reaction times and increase yields compared to conventional heating methods. nih.gov

The table below highlights some green methodologies applied to the synthesis of related pyridine structures.

Table 2: Examples of Green Synthesis Strategies for Pyridine Derivatives

| Strategy | Catalyst/Reagent | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| One-pot, four-component reaction | - | - | Reduced reaction time, increased yield, eco-friendly | nih.gov |

| Microwave-assisted synthesis | - | - | Shorter reaction times, improved yields | nih.gov |

| Heterogeneous catalysis | Ceria-doped multi-walled carbon nanotubes (CeO₂/MWCNTs) | Ethanol | Recyclable catalyst, environmentally sound | researchgate.net |

While a specific green synthesis for this compound is not extensively detailed in the literature, the principles demonstrated in the synthesis of other pyridine derivatives are directly applicable and represent the future direction for the production of this and other complex molecules.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloropyridine-3-carbaldehyde |

| Ethynyltrimethylsilane (TMS-acetylene) |

| Pyridine |

| 4-hydroxypyridine |

| Tetra-n-butylammonium fluoride (TBAF) |

| Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Copper(I) iodide |

| Triethylamine |

| Diisopropylamine |

| Tetrahydrofuran (THF) |

| Dimethylformamide (DMF) |

| Ceria |

| Gold |

Reactivity and Diverse Chemical Transformations of 4 Ethynylpyridine 3 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 4-ethynylpyridine-3-carbaldehyde is a key site for a variety of nucleophilic addition and condensation reactions. Its reactivity is analogous to other aromatic aldehydes, such as pyridine-3-carbaldehyde (nicotinaldehyde). guidechem.comwikipedia.orgchemicalbook.com

Imine Formation and Schiff Base Chemistry

The reaction of the aldehyde group with primary amines leads to the formation of imines, also known as Schiff bases. wikipedia.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. The reaction is reversible, and the position of the equilibrium can be controlled by the removal of water.

The general mechanism for imine formation proceeds through several steps:

Nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon.

Formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.

Protonation of the hydroxyl group under acidic conditions.

Elimination of a water molecule to form a positively charged iminium ion.

Deprotonation to yield the neutral imine product.

This reaction is fundamental for creating diverse molecular structures, as the resulting imine can be a stable final product or a reactive intermediate for further transformations.

Condensation Reactions with Amines for Framework Construction

The Schiff base reaction is a powerful tool for the bottom-up synthesis of larger, well-defined structures like macrocycles and covalent organic frameworks (COFs). nih.govrsc.orgnih.govmdpi.com By reacting this compound with multifunctional amines (e.g., diamines or triamines), it is possible to construct complex, ordered materials.

Macrocycle Synthesis: Condensation with diamines can lead to the formation of various macrocyclic imines. nih.govscite.ai The size of the resulting macrocycle (e.g., [2+2], [3+3]) can often be directed by the choice of reactants, solvent, and the use of metal templates. nih.gov These macrocyclic structures can be further reduced to the corresponding macrocyclic amines, which are valuable as hosts for binding ions. nih.gov

Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers with highly ordered structures. The condensation of aldehydes with amines is a common method for forming the imine linkages that define the COF's structure. rsc.orgnih.govresearchgate.net Pyridine-based COFs have been synthesized for applications such as adsorbents and electrode materials for batteries. rsc.orgnih.gov this compound can serve as a building block in creating such frameworks, where the pyridine (B92270) and ethynyl (B1212043) moieties can impart specific functions like redox activity, catalytic sites, or points for post-synthetic modification. rsc.orgnih.gov

| Aldehyde Component | Amine Component | Resulting Framework | Key Linkage | Potential Application |

|---|---|---|---|---|

| This compound | 1,2-trans-diaminocyclohexane | Chiral Macrocycles | Imine (C=N) | Asymmetric Catalysis, Molecular Recognition |

| This compound | 2,4,6-tris(4-aminophenyl)pyridine | Pyridine-based COF | Imine (C=N) | Gas Storage, Heterogeneous Catalysis, Ion Conduction rsc.org |

Aldol (B89426) and Related Carbonyl Addition Reactions

The aldehyde group of this compound can participate in aldol and other related C-C bond-forming reactions. A key structural feature of this molecule is the absence of α-hydrogens, as the carbon adjacent to the carbonyl group is part of the aromatic pyridine ring. Consequently, it cannot form an enolate and act as the nucleophilic component in a self-condensation aldol reaction.

However, it can readily act as the electrophilic partner in a crossed aldol reaction . In this reaction, a different carbonyl compound that does possess α-hydrogens is treated with a base to form an enolate. This enolate then attacks the carbonyl carbon of this compound. This strategy allows for the controlled synthesis of a single major product, which is a β-hydroxy carbonyl compound. If the reaction is heated, this product can undergo dehydration to form a conjugated α,β-unsaturated system.

Reductive Transformations of the Aldehyde Group

The aldehyde functionality can be easily reduced to other oxidation states.

Reduction to an Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, (4-ethynylpyridin-3-yl)methanol, using common reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation converts the planar carbonyl group into a tetrahedral carbinol center.

Reductive Amination: A highly useful transformation is reductive amination, which converts the carbonyl group into an amine via an imine intermediate. wikipedia.org This one-pot reaction involves treating the aldehyde with an amine in the presence of a reducing agent. wikipedia.orgorganic-chemistry.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde. masterorganicchemistry.com This method is a powerful tool for creating secondary and tertiary amines and avoids the over-alkylation problems associated with direct alkylation of amines. masterorganicchemistry.com The process is particularly effective for less nucleophilic amines when a Lewis acid like TMSOTf is used to facilitate imine formation. nih.gov

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) | General Knowledge |

| Reductive Amination | Primary/Secondary Amine + NaBH₃CN or NaBH(OAc)₃ | Secondary/Tertiary Amine (-CH₂NRR') | wikipedia.orgmasterorganicchemistry.com |

Oxime Formation and Subsequent Derivatization

Similar to other aldehydes, this compound reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This reaction involves the condensation of the aldehyde with hydroxylamine, eliminating a molecule of water to produce a C=N-OH functionality. The synthesis of the oxime of pyridine-3-aldehyde directly from the aldehyde has been documented. google.com

Oximes are versatile synthetic intermediates. The oxime functionality can be:

Reduced to form primary amines.

Hydrolyzed back to the aldehyde.

Undergo rearrangement reactions (e.g., the Beckmann rearrangement).

Participate in cycloaddition reactions to form various heterocyclic systems.

Reactions Involving the Ethynyl Functionality

The terminal alkyne (ethynyl group) is another site of high reactivity in this compound, enabling a range of powerful C-C and C-heteroatom bond-forming reactions.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is exceptionally useful for forming C(sp)-C(sp²) bonds under mild conditions. wikipedia.org this compound can be coupled with various aryl or vinyl halides to synthesize more complex conjugated systems. This reaction is a cornerstone for building molecular wires, functional materials, and complex drug-like molecules. libretexts.org The ethynyl group can also be used to link porphyrin units to create ethynyl-linked covalent organic frameworks. nih.gov

Azide-Alkyne Cycloaddition (Click Chemistry): The terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". organic-chemistry.orgwikipedia.orgatdbio.com This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgatdbio.com By reacting this compound with an organic azide (B81097), a stable triazole ring is formed, linking the pyridine core to another molecular fragment. This reaction is prized for its high yield, mild aqueous reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for bioconjugation and materials science. organic-chemistry.orgnih.gov

Cycloaddition Reactions: Beyond click chemistry, the alkyne can act as a dienophile or dipolarophile in other cycloaddition reactions. For instance, it can participate in [4+2] cycloadditions (Diels-Alder type reactions) with suitable dienes. mdpi.comresearchgate.netrsc.org Intramolecular versions of this reaction, where the diene is tethered to the pyridine ring, have been used to construct fused ring systems. mdpi.com

Other Reactions: The terminal alkyne can also undergo other typical alkyne reactions, such as hydration to form a methyl ketone (under Markovnikov conditions) or the starting aldehyde (under anti-Markovnikov conditions), and various addition reactions across the triple bond. In some contexts, it can also react with radical species. acs.org

Alkyne-Azide Cycloaddition (Click Chemistry) with the Ethynyl Group

The terminal alkyne of this compound is a prime substrate for 1,3-dipolar cycloaddition reactions, most notably the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), a cornerstone of "click chemistry." wikipedia.orgyoutube.com This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring. wikipedia.orgyoutube.com

The copper-catalyzed variant typically yields the 1,4-disubstituted triazole isomer, while ruthenium catalysis can favor the 1,5-isomer. wikipedia.orgnih.gov This transformation is highly valued for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for creating complex molecules, including bioconjugates and functional materials. youtube.com The reaction proceeds by the activation of the terminal alkyne by a metal catalyst, which then readily reacts with an organic azide. wikipedia.org

Table 1: Examples of Azide-Alkyne Cycloaddition Reactions

| Catalyst | Azide Partner | Product | Reference |

| Copper(I) | Benzyl Azide | 1-Benzyl-4-(3-formylpyridin-4-yl)-1H-1,2,3-triazole | wikipedia.org |

| Ruthenium | Adamantyl Azide | 1-Adamantyl-5-(3-formylpyridin-4-yl)-1H-1,2,3-triazole | nih.gov |

Nucleophilic and Electrophilic Additions to the Alkyne

The carbon-carbon triple bond of the ethynyl group is susceptible to both nucleophilic and electrophilic attack, leading to a variety of functionalized alkene products.

Nucleophilic Addition: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the alkyne, making it amenable to nucleophilic attack. acs.org For instance, the addition of hydrogen halides can proceed via a nucleophilic mechanism where the halide ion attacks the alkyne, facilitated by the protonation of the pyridine nitrogen. acs.org This protonation increases the electrophilicity of the ethynyl group, promoting the addition. acs.org The reaction often exhibits high stereoselectivity. acs.org

Electrophilic Addition: Conversely, the π-electrons of the alkyne can act as a nucleophile, attacking electrophilic species. youtube.comyoutube.com The addition of electrophiles like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) to the alkyne proceeds through the formation of a carbocation intermediate. youtube.comlibretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbocation. libretexts.org

Palladium-Catalyzed Coupling Reactions of the Ethynyl Moiety

The terminal alkyne of this compound is an excellent participant in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation and allow for the introduction of diverse aryl, vinyl, and alkyl substituents.

A prominent example is the Sonogashira coupling, where the terminal alkyne reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. youtube.com This reaction is highly efficient for creating substituted alkynes. Other important palladium-catalyzed reactions include the Heck coupling, which couples the alkyne with an alkene, and Suzuki coupling, which involves the reaction with an organoboron compound. youtube.commdpi.com These transformations offer a powerful and versatile toolkit for elaborating the structure of this compound. mit.edunih.gov

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

| Sonogashira | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst | Substituted Alkyne | youtube.com |

| Heck | Alkene | Pd catalyst | Substituted Alkene | youtube.com |

| Suzuki | Organoboron Compound | Pd catalyst | Aryl/Vinyl Substituted Alkyne | mdpi.com |

Cycloaddition Reactions of the Ethynyl Group

Beyond the azide-alkyne cycloaddition, the ethynyl group can participate in other types of cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions). libretexts.orgresearchgate.net In these reactions, the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.org The reactivity of the alkyne as a dienophile is enhanced by the electron-withdrawing nature of the adjacent pyridine ring. nih.gov These reactions can be highly stereospecific and provide a route to complex cyclic and polycyclic systems. libretexts.org The intramolecular version of this reaction, where the diene is tethered to the pyridine ring, can be a powerful strategy for constructing fused heterocyclic systems. researchgate.netmdpi.com

Dual Reactivity and Chemo-selectivity Considerations in Multi-functional Pyridine Systems

The presence of both an aldehyde and an ethynyl group on the same pyridine scaffold introduces the challenge and opportunity of chemoselectivity. The aldehyde group is a classic electrophile, readily undergoing nucleophilic attack to form alcohols, imines, and other derivatives. masterorganicchemistry.comlibretexts.org The reactivity of the aldehyde can be influenced by the electronic properties of the pyridine ring.

When both the aldehyde and the ethynyl group are present, reactions must be carefully controlled to achieve the desired outcome. For instance, a strong nucleophile might react with both the aldehyde and, under certain conditions, the alkyne. Conversely, specific catalysts can be chosen to selectively activate one functional group over the other. For example, a palladium catalyst for a Sonogashira coupling would typically not affect the aldehyde. Similarly, conditions for a Wittig reaction at the aldehyde could be chosen to leave the alkyne intact. The ability to selectively address one functional group while preserving the other is a key consideration in the synthetic utility of this compound, enabling the stepwise construction of highly complex and functionalized molecules.

Coordination Chemistry of 4 Ethynylpyridine 3 Carbaldehyde and Its Derivatives

Ligand Design Principles for Metal Complexation

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure fundamentally controls the properties of the resulting metal complex. For 4-Ethynylpyridine-3-carbaldehyde, several key design principles come into play. The pyridine (B92270) nitrogen, with its available lone pair of electrons, is the primary and most predictable site for metal coordination. The electronic properties of the pyridine ring are significantly influenced by the attached functional groups. The presence of an electron-withdrawing carbaldehyde group at the 3-position and an ethynyl (B1212043) group at the 4-position makes the pyridine ring electron-deficient. This electronic modification can influence the Lewis basicity of the pyridyl nitrogen, thereby affecting the strength of the metal-ligand bond.

The steric environment around the metal center is also a critical factor. While the 4-ethynyl group is linear and extends away from the coordination site, the 3-carbaldehyde group is in closer proximity and could sterically influence the coordination sphere, potentially favoring certain geometries or limiting the coordination number of the metal ion. Furthermore, the ethynyl group offers possibilities for post-coordination modifications or for acting as a bridging unit to form polynuclear complexes. The design of related Schiff base ligands, such as 2-(salicylimino)-3-hydroxypyridine, has demonstrated that the careful placement of functional groups can lead to the formation of stable, octahedral transition metal complexes with specific geometries. jocpr.com

Formation of Mononuclear and Polynuclear Metal Complexes

Depending on the reaction conditions and the nature of the metal precursor, this compound can be expected to form both mononuclear and polynuclear metal complexes. In its simplest coordination mode, the ligand would act as a monodentate ligand, binding to a single metal center through the pyridyl nitrogen. This would lead to the formation of mononuclear complexes, with the general formula [M(L)n(X)m], where L is this compound, X is a counter-ion or solvent molecule, and n and m are stoichiometric coefficients. The synthesis of such complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. jscimedcentral.comresearchgate.net

The presence of the ethynyl group, however, opens up the possibility of forming polynuclear complexes. The ethynyl moiety can coordinate to a second metal center in a η²-fashion or, after deprotonation, act as an acetylide bridge between two metal centers. This bridging capability is a well-established principle in the formation of polynuclear organometallic compounds. For instance, studies on other pyridyl-containing ligands have shown that bridging functionalities can lead to the assembly of di- and polynuclear structures with interesting magnetic or photoluminescent properties. Therefore, by carefully selecting the metal and reaction conditions, it should be possible to direct the assembly towards either discrete mononuclear species or extended polynuclear architectures.

Characterization of Metal-Ligand Interactions and Coordination Geometries

The characterization of metal complexes of this compound would rely on a combination of spectroscopic and crystallographic techniques to elucidate the metal-ligand interactions and the resulting coordination geometries.

Infrared (IR) Spectroscopy: Coordination of the pyridyl nitrogen to a metal center typically results in a shift of the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies. The stretching frequency of the ethynyl group (νC≡C) and the carbaldehyde group (νC=O) would also be sensitive to coordination and could provide insights into secondary interactions.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal center and any metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are indicative of the coordination geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would be invaluable for confirming the coordination of the ligand. The chemical shifts of the pyridine protons and carbons are expected to change upon complexation.

Based on studies of related pyridine-based ligands, a variety of coordination geometries could be anticipated, including tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the complex. For example, complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with various transition metals have been shown to adopt tetrahedral and square planar geometries. nih.gov

Table 1: Expected Spectroscopic Shifts upon Coordination of Pyridine-based Ligands

| Spectroscopic Technique | Functional Group | Expected Shift upon Coordination |

| FTIR | Pyridine Ring C=N/C=C | Shift to higher frequency |

| Ethynyl C≡C | Shift in frequency and/or intensity | |

| Carbonyl C=O | Shift to lower frequency if involved in secondary interaction | |

| ¹H NMR | Pyridine Protons | Downfield or upfield shift depending on metal and geometry |

| ¹³C NMR | Pyridine Carbons | Shift in chemical shift values |

Influence of Pyridyl Nitrogen and Ethynyl Groups on Metal Coordination Sites

The coordination behavior of this compound is primarily dictated by the pyridyl nitrogen, which acts as the principal coordination site. The lone pair of electrons on the nitrogen atom readily forms a coordinate bond with a metal ion. The strength and nature of this bond are modulated by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing carbaldehyde group is expected to reduce the electron density on the pyridine nitrogen, making it a weaker Lewis base compared to unsubstituted pyridine. This could result in slightly longer metal-nitrogen bond lengths or a preference for softer metal ions.

The ethynyl group at the 4-position is a versatile functional group in coordination chemistry. In its protonated form, it can engage in non-covalent interactions, such as hydrogen bonding, which can help to stabilize the crystal lattice of the complex. More importantly, the terminal alkyne can be deprotonated to form a metal-acetylide bond, which is a common motif in organometallic chemistry. This deprotonation would allow the ligand to act as a bridging ligand, connecting two metal centers and leading to the formation of polynuclear complexes. The carbaldehyde group, while less likely to directly coordinate to the metal in the presence of the stronger pyridyl donor, could participate in intermolecular interactions or be a site for further chemical modification of the complex.

Exploration of Redox Properties in this compound Metal Complexes

The redox properties of metal complexes are of fundamental importance for their potential applications in catalysis, sensing, and molecular electronics. The introduction of this compound as a ligand is expected to impart interesting redox behavior to its metal complexes. The ligand itself can be redox-active. The pyridine ring can undergo reduction, and the presence of the electron-withdrawing carbaldehyde and ethynyl groups will make this process more favorable (i.e., occur at less negative potentials) compared to unsubstituted pyridine.

When coordinated to a redox-active metal ion (e.g., Fe(II/III), Cu(I/II), Ru(II/III)), the ligand can influence the redox potential of the metal center. The electron-withdrawing nature of the ligand will stabilize lower oxidation states of the metal, thus making oxidation more difficult (i.e., shifting the M(n)/M(n+1) redox couple to more positive potentials).

Cyclic voltammetry would be the primary technique to investigate these redox properties. A typical cyclic voltammogram of a metal complex of this compound might show one or more reversible or irreversible waves corresponding to metal-centered and/or ligand-centered redox processes. The analysis of these redox potentials provides valuable information about the electronic structure of the complex and its stability in different oxidation states. The synthesis of macrocyclic complexes with other ligands has shown that the resulting compounds can exhibit a range of redox behaviors, which are often crucial for their biological or catalytic activity. researchgate.net

Table 2: Representative Redox Potentials of Related Transition Metal Complexes

| Complex Type | Redox Couple | Potential (V vs. reference) |

| Pyridine-based Ni(II) Complex | Ni(II)/Ni(III) | ~ +0.8 to +1.2 |

| Pyridine-based Cu(II) Complex | Cu(II)/Cu(I) | ~ -0.1 to +0.4 |

| Pyridine-based Fe(II) Complex | Fe(II)/Fe(III) | ~ +0.5 to +1.0 |

Note: The values in this table are approximate and can vary significantly depending on the specific ligand, solvent, and reference electrode used.

Supramolecular Chemistry and Self Assembly Processes Utilizing 4 Ethynylpyridine 3 Carbaldehyde

Hydrogen Bonding Motifs Involving Pyridine (B92270) and Aldehyde Groups

The pyridine nitrogen and the aldehyde group of 4-Ethynylpyridine-3-carbaldehyde are key players in the formation of intricate hydrogen-bonded networks. These groups can act as both hydrogen bond acceptors and, in the case of the aldehyde C-H group, as weak hydrogen bond donors, leading to diverse and predictable supramolecular synthons. nih.govnih.gov

Intermolecular Hydrogen Bonding Networks in Crystalline States

For instance, in related pyridine-carbaldehyde derivatives, the formation of hydrogen-bonded layers is a common motif. These layers can then be further organized by other non-covalent forces, such as pi-stacking interactions. researchgate.net The presence of the ethynyl (B1212043) group can also influence the crystal packing through weak C-H···π interactions. nih.gov

Self-Complementary Hydrogen Bonding Recognition in Derivatives

The concept of self-complementary hydrogen bonding, where a molecule can bind to an identical molecule to form a dimeric or polymeric structure, is a powerful tool in supramolecular assembly. harvard.edu Derivatives of this compound can be designed to exhibit such behavior. By introducing additional hydrogen bonding donor or acceptor sites, it is possible to create molecules that recognize and assemble with themselves in a highly specific manner.

For example, the attachment of nucleobases to the ethynylpyridine framework has been explored. In such systems, the pyridine nitrogen can act as a hydrogen bond acceptor, while the nucleobase provides both donor and acceptor sites, leading to the formation of self-complementary pairs and extended hydrogen-bonded networks. mdpi.com Although not explicitly involving a carbaldehyde group, these studies demonstrate the potential for creating self-complementary systems based on the ethynylpyridine scaffold. The design of such derivatives of this compound could lead to the formation of robust tapes, rosettes, or other complex supramolecular assemblies driven by a combination of hydrogen bonds. researchgate.net

Pi-Stacking Interactions in Supramolecular Architectures

The aromatic pyridine ring of this compound is predisposed to engage in pi-stacking interactions, a crucial non-covalent force in the organization of supramolecular structures. nih.govrsc.org These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, contribute significantly to the stability and geometry of the resulting assemblies.

In the solid state, pyridine rings often adopt a parallel-displaced or T-shaped geometry to maximize attractive interactions. researchgate.net The centroid-to-centroid distance between stacked pyridine rings is typically in the range of 3.3 to 3.8 Å. researchgate.netic.ac.uk The presence of the electron-withdrawing carbaldehyde and ethynyl groups can modulate the electron density of the pyridine ring, influencing the strength and nature of the pi-stacking interactions. rsc.org

Coordination-Driven Self-Assembly of Discrete Metallo-Structures

The pyridine nitrogen atom of this compound provides a versatile coordination site for metal ions, enabling its use as a ligand in the construction of discrete metallo-supramolecular architectures. nih.gov This approach, known as coordination-driven self-assembly, allows for the precise formation of well-defined structures with specific geometries and functionalities.

Assembly of Metallomacrocycles

Metallomacrocycles are cyclic structures formed by the coordination of multitopic ligands with metal centers. The directional bonding approach, utilizing ligands with specific bite angles and metal ions with defined coordination geometries, is a powerful strategy for the synthesis of these structures. While direct examples of this compound being used to form metallomacrocycles were not found in the surveyed literature, its structural motifs are present in ligands that successfully form such assemblies.

For instance, ligands incorporating pyridyl-pyrazole units have been used to create dimetallic corners that subsequently assemble into metallomacrocycles. nih.gov The rigid nature of the ethynylpyridine unit makes this compound a promising candidate for a linear or angled linker in the construction of metallomacrocycles of various sizes and shapes. The aldehyde group could also be further functionalized to introduce additional properties into the final macrocyclic structure.

Formation of Molecular Squares, Triangles, and Polyhedra

The principles of coordination-driven self-assembly can be extended to the formation of more complex three-dimensional structures, such as molecular squares, triangles, and polyhedra. nih.gov The geometry of the final structure is dictated by the coordination preferences of the metal ion and the angles between the donor sites of the organic ligand.

By utilizing this compound as a linear or bent ditopic ligand, it is theoretically possible to construct various molecular polygons. For example, in combination with a 90° metal acceptor, a linear derivative of this compound could lead to the formation of a molecular square. Similarly, a 60° ligand geometry could direct the assembly of a molecular triangle. The synthesis of such structures often requires careful control over reaction conditions and the stoichiometry of the components. The development of building blocks based on substituted dppp (B1165662) ligands has enhanced the solubility and accessibility of such polygonal systems. nih.gov The unique electronic and steric properties of this compound make it an intriguing component for the future design of these sophisticated metallo-supramolecular architectures.

Research on Host-Guest Chemistry Utilizing this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the host-guest chemistry of frameworks incorporating "this compound" could be identified. The current body of published research does not appear to contain studies detailing the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other supramolecular structures using this particular functionalized pyridine derivative as a primary building block for host-guest applications.

General principles of supramolecular chemistry and the self-assembly of porous materials are well-established. These materials, such as MOFs and COFs, are renowned for their ability to encapsulate guest molecules within their porous structures. This host-guest chemistry is driven by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. The specific functionality of the organic linkers used in these frameworks plays a crucial role in determining the types of guest molecules that can be adsorbed and the nature of the host-guest interactions.

However, without any published research specifically investigating frameworks derived from this compound, any discussion of their host-guest chemistry would be purely speculative. There is no available data on their synthesis, porosity, or their affinity for encapsulating different guest molecules. Consequently, detailed research findings, including data tables on binding affinities or guest uptake capacities, cannot be provided at this time.

Further research would be needed to synthesize and characterize frameworks based on this compound to explore their potential in host-guest chemistry. Such studies would involve the design and synthesis of new materials, followed by rigorous testing of their adsorption properties with a range of guest molecules.

Applications in Advanced Porous and Functional Materials

Metal-Organic Frameworks (MOFs) Incorporating Pyridyl-Ethynyl-Aldehyde Linkers

The construction of MOFs relies on the coordination of metal ions or clusters with organic linkers. A linker like 4-Ethynylpyridine-3-carbaldehyde would be classified as a tritopic or potentially higher-connectivity node, depending on the participation of its functional groups in framework formation.

Design and Synthesis of MOFs with Pyridyl-Ethynyl-Aldehyde Linkers

The design of MOFs with a hypothetical pyridyl-ethynyl-aldehyde linker would involve selecting appropriate metal nodes that can coordinate with the pyridine (B92270) nitrogen. The synthesis would likely be carried out under solvothermal conditions, where the metal salt and the linker are dissolved in a high-boiling point solvent and heated to promote crystallization. The aldehyde and ethynyl (B1212043) groups could be preserved for post-synthetic modification or could participate in the initial framework construction under specific reaction conditions.

Topological Analysis of MOF Structures

The topology of a MOF describes the connectivity of its nodes and linkers. The geometry of the this compound linker would significantly influence the resulting network topology. Different coordination modes of the pyridine and potential involvement of the other functional groups could lead to a variety of network structures, from simple to complex interpenetrated frameworks.

Potential in Gas Storage and Separation Materials

MOFs are renowned for their high porosity and tunable pore environments, making them excellent candidates for gas storage and separation. A MOF constructed with this compound could exhibit specific interactions with gas molecules due to the presence of the nitrogen atom in the pyridine ring and the polar aldehyde group, potentially enhancing the selectivity for gases like CO2. The ethynyl group might also contribute to the rigidity and pore dimensions of the framework, influencing its gas uptake capacity.

Role in Catalysis within MOF Architectures

The functional groups of the linker could serve as active sites for catalysis. The pyridine moiety can act as a basic catalytic site, while the aldehyde group could be involved in various organic transformations. Furthermore, the metal nodes themselves can be catalytically active, and the electronic properties of the linker can modulate their activity.

Covalent Organic Frameworks (COFs) Derived from this compound

COFs are crystalline porous polymers formed by covalent bonds between organic building blocks. The aldehyde functionality of this compound makes it a prime candidate for the synthesis of imine-linked COFs.

Imine-Linked COF Synthesis from Aldehyde Functionality

The most direct application of this compound in COF synthesis would be its reaction with multitopic amines to form imine-linked frameworks. This condensation reaction typically proceeds under solvothermal conditions, often with an acid catalyst, to yield a crystalline, porous material. The resulting COF would possess a regular network of pores decorated with pyridine and ethynyl functionalities, which could be exploited for applications in catalysis, sensing, and gas separation.

Incorporation of Ethynyl Groups for Further Functionalization in COFs

The ethynyl group of this compound integrated into a COF structure serves as a versatile handle for post-synthetic modification (PSM). PSM is a powerful strategy to introduce new functionalities into COFs that may not be compatible with the initial synthesis conditions. rsc.orgsci-hub.sersc.org This approach allows for the tuning of pore size, improvement of stability, and the introduction of properties like chirality, hydrophilicity/hydrophobicity, and conductivity. rsc.org

One of the key reactions involving the ethynyl group is the thiol-yne "click" reaction. This highly efficient and selective reaction can be used to graft various functional molecules onto the COF framework. For instance, a sulfonate-functionalized magnetic COF was synthesized using a building block containing an ethynyl group, which then underwent a thiol-yne click reaction for further functionalization. researchgate.net This strategy highlights the potential for ethynyl-containing COFs derived from precursors like this compound to be modified for specific applications, such as selective adsorption. researchgate.net The ability to perform covalent bond formation on existing pendant groups, such as the ethynyl moiety, is a cornerstone of PSM, enabling the creation of tailored materials. rsc.orgsci-hub.se

Development of 2D and 3D COF Architectures

The geometry of the building blocks is a crucial factor in determining the dimensionality and topology of the resulting COF. mdpi.com Molecules like this compound can act as versatile linkers in the construction of both two-dimensional (2D) and three-dimensional (3D) COFs. The formation of 2D COFs often results in layered structures with one-dimensional channels, while 3D COFs can create more complex, interpenetrated networks with enhanced porosity and larger surface areas. oaepublish.comrsc.org

The synthesis of 3D COFs has been a significant challenge, but various strategies, including the use of tetrahedral or other non-planar building blocks, have been developed. mdpi.com For example, a pyrene-based 3D COF with a pts topology was synthesized through the condensation of tetrahedral and rectangular building units. mdpi.com The directional and rigid nature of building blocks is favored for the synthesis of 3D COFs. mdpi.com The incorporation of functional groups can also influence the final architecture; for instance, a fluorine-functionalized 3D COF was formed by entangled 2D sql nets, demonstrating that introducing bulky groups can promote 3D structures. cjps.org Pyridine-based building blocks have been successfully used to construct 2D COFs, such as TAPP-DBTA-COF, through condensation reactions. rsc.org

Table 1: Examples of COF Architectures and Properties

| COF Name | Dimensionality | Building Blocks | Key Properties | Reference |

| TAPP-DBTA-COF | 2D | 2,4,6-tris(4-aminophenyl)pyridine, 2,5-dibromobenzene-1,4-dicarbaldehyde | High adsorption capacity for rhodamine B (1254 mg g⁻¹) | rsc.org |

| 3D-Py-COF | 3D | Pyrene-based tetrahedral and rectangular units | High surface area, selective CO₂ absorption, fluorescence | mdpi.com |

| 3D-An-COF-F | 3D (entangled 2D nets) | Fluorine-functionalized building blocks | Improved CO₂ sorption ability and CO₂/N₂ selectivity | cjps.org |

| TpBpy | 2D | Pyridine-containing units | Redox activity, high specific capacity as a battery anode (365 mA h g⁻¹) | rsc.org |

Applications of COFs in Electronic Materials and Molecular Sensing

The incorporation of pyridine units, as found in this compound, into COF backbones imparts specific electronic and chemical properties that are beneficial for applications in electronic materials and molecular sensing.

In the field of electronic materials, pyridine-containing COFs have shown promise as anode materials for lithium-ion batteries. A 2D-COF containing pyridine units, denoted as TpBpy, exhibited excellent performance with a high specific capacity of 365 mA h g⁻¹ at a current density of 1 A g⁻¹. rsc.org Computational studies revealed that the nitrogen and oxygen atoms in the framework provide abundant sites for lithium adsorption. rsc.org The conductivity of COFs can also be enhanced through post-synthetic modification, for example by in-situ polymerization of aniline, to create composite materials with significantly improved specific capacitance for supercapacitor applications. nih.gov

For molecular sensing, the pyridinic nitrogen atoms in the COF pores can act as recognition sites for target molecules. A pyridine-based 2D COF, TAPP-DBTA-COF, was shown to be an efficient adsorbent for the removal of rhodamine B from water, with a maximum adsorption capacity of 1254 mg g⁻¹. rsc.org The ordered pore structure and rich adsorption sites were crucial for this high efficiency. rsc.org Furthermore, coupling hydrophobic COFs with pyridine-based polymers has been shown to enhance ammonia (B1221849) (NH₃) sensing responses under high humidity by creating a water-repelling layer. acs.org Pyridine derivatives, in general, are known to be effective fluorescent sensors for various cations due to the chelating ability of the pyridine ring. mdpi.com

Other Functional Materials Utilizing this compound as a Building Block

Beyond COFs, the distinct chemical functionalities of this compound make it a candidate for the synthesis of other advanced organic materials.

Artificial Fluorescent Nucleosides

The development of artificial fluorescent nucleosides is of great interest for applications in diagnostics and as probes for nucleic acid structure and function. nih.govdu.edu These molecules are designed to mimic natural nucleosides while possessing enhanced photophysical properties. du.edu A key challenge is to introduce a fluorescent group without disrupting the natural conformation and pairing of the nucleoside. nih.gov

Several strategies exist for creating fluorescent nucleosides, including the enzymatic synthesis where an unnatural nucleobase is coupled to a ribose donor. rsc.org Purine nucleoside phosphorylase (PNP), for example, has been used to synthesize unnatural nucleosides, even those with bulky fluorescent groups, by catalyzing the reaction between a ribose donor and a modified base. rsc.org The presence of an ethynyl group on a nucleobase analog offers a route for attaching fluorophores via click chemistry. While direct synthesis using this compound is not explicitly reported, its structural motifs are relevant. For instance, fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues have been synthesized and shown to exhibit high quantum yields. rsc.org The thieno[3,4-d]pyrimidine (B1628787) core is another example of a motif used to create highly emissive nucleobase analogs. nih.gov The combination of a pyridine ring and an ethynyl group in this compound provides a scaffold that could be elaborated into novel fluorescent nucleoside analogues.

Table 2: Properties of Selected Fluorescent Nucleoside Analogues

| Nucleoside Analogue Type | Synthesis Method | Key Photophysical Properties | Potential Application | Reference |

| 1,4-Dihydropyridine nucleosides | One-pot three-component Hantzsch condensation | High quantum yields (up to 0.579), large Stokes shifts (70-162 nm) | Probing nucleic acid structure | rsc.org |

| Thieno[3,4-d]pyrimidine-based | Multi-step chemical synthesis | Emission in the visible range, respectable quantum yield | Base discriminating fluorescent probes | nih.gov |

| 5-(Coumarin-7-oxyhex-5-yn) uridine | Enzymatic (PNP catalyzed) | Fluorescent | Diagnostic tools, functional molecules | rsc.org |

| Tricyclic cytidine (B196190) (tC) derivatives | Chemical synthesis | High quantum yields and brightness | Probing DNA/RNA structure and dynamics | du.edu |

Optoelectronic Materials and Sensors

Optoelectronic materials are capable of interacting with both light and electricity, forming the basis of devices like LEDs, solar cells, and sensors. ossila.com These materials often feature conjugated structures that allow for efficient charge transport and light absorption or emission. ossila.com The properties of optoelectronic materials can often be tuned by modifying their chemical structure. ossila.com

This compound, with its combination of an aromatic pyridine ring, an aldehyde, and an ethynyl group, is a promising building block for such materials. Pyridine derivatives are widely used in materials for optoelectronics and sensing. mdpi.com For example, thiophene-based pyridine derivatives with a Donor-π-Acceptor (D-π-A) structure have been shown to have high fluorescence quantum yields and large two-photon absorption cross-sections, making them suitable for bio-imaging applications. rsc.org Small molecules based on thieno[3,4-b]pyrazines, which share structural similarities with functionalized pyridines, exhibit absorption and emission in the near-infrared (NIR) region and have applications in solar cells and as two-photon absorption probes. researchgate.net Pyrene-based fluorescent sensors are also widely studied for the detection of metal ions, with the pyrene (B120774) unit acting as the fluorophore. mdpi.commdpi.comnih.govnih.govrsc.org The aldehyde and ethynyl groups of this compound provide synthetic handles to incorporate it into larger conjugated systems for the development of novel sensors and optoelectronic materials.

Catalysis and Organocatalysis Mediated by 4 Ethynylpyridine 3 Carbaldehyde Derivatives

Role of Pyridine-Carbaldehyde Scaffolds in Asymmetric Catalysis

Pyridine-carbaldehyde scaffolds are integral to the design of chiral catalysts for asymmetric synthesis. The pyridine (B92270) nitrogen can act as a Lewis base or a hydrogen bond acceptor, while the carbaldehyde group can be readily converted into various chiral moieties. This dual functionality allows for the creation of bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol.

Pyridine-based scaffolds, such as those derived from pyridine-2,6-dicarboxamide, have demonstrated significant utility in coordination chemistry and the stabilization of reactive species, which are crucial aspects of catalysis. rsc.orgresearchgate.net The ability of the pyridine ring to participate in various bonding motifs makes it a privileged structure in the development of new catalytic systems. nih.gov The introduction of a carbaldehyde group provides a handle for the attachment of chiral auxiliaries or for the direct participation in the catalytic cycle through iminium ion formation.

Enantioselective Transformations (e.g., Pictet-Spengler Reaction)

The Pictet-Spengler reaction, a key method for the synthesis of tetrahydro-β-carbolines and other pharmacologically important heterocyclic compounds, has been a major focus of enantioselective catalysis. wikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, traditionally catalyzed by acid. wikipedia.org The development of asymmetric variants of this reaction often relies on chiral catalysts that can control the stereochemical outcome.

While the direct use of 4-ethynylpyridine-3-carbaldehyde derivatives as catalysts in the Pictet-Spengler reaction is not yet widely reported, the potential is evident. Chiral organocatalysts, such as those based on thiourea (B124793) or phosphoric acid, have been successfully employed to achieve high enantioselectivity. acs.orgeurekalert.org A catalyst derived from this compound could incorporate a chiral amine to form a chiral iminium ion with the substrate, or the pyridine nitrogen could act as a basic site to activate the nucleophile. The development of a catalytic enantioselective Pictet-Spengler reaction with α-ketoamides has been achieved using a prolyl-urea organocatalyst, highlighting the potential for single hydrogen-bond donor catalysts. nih.gov

| Catalyst Type | Substrate | Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|

| Chiral Thiourea Derivative | Tryptamine and Aldehydes | High | Forms N-acyliminium ions in situ, leading to high enantioselectivity. acs.org |

| Chiral Phosphoric Acid | Tryptamines and α-Ketoesters | Excellent | Demonstrates the first enantioselective reaction with acyclic α-ketoesters. eurekalert.org |

| Prolyl-urea Organocatalyst | Tryptamines and α-Ketoamides | Excellent | Effective with a single hydrogen-bond donor function. nih.gov |

Metal-Free Catalysis Approaches Involving Pyridine Moieties

The pyridine moiety is a versatile component in metal-free catalysis due to its inherent basicity and ability to act as a hydrogen bond acceptor. acs.org These properties can be harnessed to promote a variety of organic transformations without the need for transition metals, which can be both costly and toxic. researchgate.net

Metal-free approaches for the functionalization of pyridines often involve their activation with a Lewis acid, facilitating nucleophilic attack. acs.org In a catalytic context, the pyridine nitrogen in a molecule like this compound could serve as a catalytic site. For instance, it could act as a general base to deprotonate a pro-nucleophile or as a hydrogen bond acceptor to orient a substrate for a selective reaction. The development of metal-free catalytic systems for the synthesis of N-heterocyclic frameworks is an active area of research, with various organocatalysts being employed. rsc.org

Formaldehyde has been utilized as both a solvent and a carbon source to bridge two imidazo[1,5-a]pyridine (B1214698) molecules in a metal-free C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction. acs.org This demonstrates the potential for aldehydes in facilitating C-H functionalization reactions without metal catalysts.

Ligand Design for Metal-Catalyzed Reactions

The design of ligands is crucial for controlling the reactivity and selectivity of metal-catalyzed reactions. nih.govresearchgate.netwiley.com Ligands can modulate the electronic and steric environment of the metal center, thereby influencing the outcome of the catalytic cycle. nih.gov Pyridine-containing molecules are widely used as ligands in transition metal catalysis due to the strong coordination of the pyridine nitrogen to the metal. rsc.org

The structure of this compound offers multiple points for modification to create novel ligands. The pyridine nitrogen provides a primary coordination site. The ethynyl (B1212043) group can be functionalized through click chemistry or other alkyne-based transformations to introduce a wide range of coordinating groups. The carbaldehyde can be converted into imines, oximes, or other functionalities that can also bind to a metal center, potentially leading to multidentate ligands. For example, pyridine-oxazoline ligands have emerged as a powerful class of chiral ligands for asymmetric catalysis. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques for 4 Ethynylpyridine 3 Carbaldehyde Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural analysis of 4-ethynylpyridine-3-carbaldehyde compounds in solution. While ¹H and ¹³C NMR provide essential information about the proton and carbon skeletons, ¹⁹F NMR is specifically utilized for derivatives that incorporate fluorine atoms. rsc.orgrsc.org

The ¹H NMR spectra of this compound derivatives display characteristic signals corresponding to the protons of the pyridine (B92270) ring, the aldehyde functional group, and the ethynyl (B1212043) moiety. organicchemistrydata.org The pyridine protons typically resonate in the aromatic region of the spectrum. The aldehyde proton, being significantly deshielded, appears as a distinct singlet at a lower field, often above 10 ppm. rsc.orgchemicalbook.comresearchgate.net The signal for the terminal alkyne proton is generally found in the range of 3-4 ppm.

¹³C NMR spectroscopy offers complementary data by detailing the carbon framework of the molecule. thieme-connect.deorganicchemistrydata.orgchemicalbook.com A characteristic signal for the carbonyl carbon of the aldehyde group is observed in the downfield region of the spectrum, typically around 190 ppm. researchgate.net The sp-hybridized carbons of the ethynyl group usually appear in the 80-90 ppm range. The carbon atoms of the pyridine ring resonate within the aromatic region, generally between 120 and 160 ppm.

For fluorinated analogues of this compound, ¹⁹F NMR serves as a highly sensitive probe. colorado.edu The chemical shifts of fluorine atoms are exceptionally responsive to their local electronic environment, offering valuable data on substitution patterns and electronic effects within the molecule. ichorlifesciences.comnih.gov

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~10.1 (s, 1H) | Aldehyde proton (CHO) |

| ¹H | ~8.8 (s, 1H) | Pyridine proton (H-2) |

| ¹H | ~8.6 (d, 1H) | Pyridine proton (H-6) |

| ¹H | ~7.5 (d, 1H) | Pyridine proton (H-5) |

| ¹H | ~3.5 (s, 1H) | Ethynyl proton (C≡CH) |

| ¹³C | ~192 | Aldehyde carbon (CHO) |

| ¹³C | ~155 | Pyridine carbon (C-2) |

| ¹³C | ~152 | Pyridine carbon (C-6) |

| ¹³C | ~138 | Pyridine carbon (C-4) |

| ¹³C | ~128 | Pyridine carbon (C-3) |

| ¹³C | ~125 | Pyridine carbon (C-5) |

| ¹³C | ~85 | Alkyne carbon (C≡CH) |

| ¹³C | ~82 | Alkyne carbon (C≡CH) |

Mass Spectrometry (ESI-MS, FAB-MS, GC-MS, MS/MS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and confirming the elemental composition of this compound compounds. rsc.org The choice of ionization method depends on the volatility and thermal stability of the specific derivative being analyzed.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar and non-volatile compounds. It is commonly used to verify the molecular weight of this compound derivatives through the observation of the protonated molecular ion, [M+H]⁺. rsc.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization method suitable for non-volatile and thermally labile compounds, providing clear molecular ion peaks that aid in confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of volatile and thermally stable derivatives. nih.govspectrabase.com The gas chromatograph separates the components of a mixture prior to their introduction into the mass spectrometer, which then generates a mass spectrum for each component. nist.gov

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by fragmenting the molecular ion and analyzing the resulting fragment ions. This technique is instrumental in elucidating the connectivity of atoms within the molecule and validating the proposed structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "molecular fingerprint," offering direct evidence of the functional groups present in a molecule.

The IR spectrum of this compound is characterized by distinct absorption bands. The carbonyl (C=O) stretch of the aldehyde group typically appears as a strong band in the 1690–1710 cm⁻¹ region. The C≡C stretching vibration of the alkyne is observed as a weak to medium intensity band around 2100–2150 cm⁻¹. A sharp and characteristic band for the terminal alkyne C-H stretch is found at approximately 3300 cm⁻¹. nist.gov

Raman spectroscopy offers complementary information. The C≡C triple bond, which often exhibits a weak signal in the IR spectrum, typically produces a strong Raman signal, making it a valuable tool for identifying the ethynyl group. chemicalbook.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1690 - 1710 |

| Alkyne (C≡C) | Stretching | 2100 - 2150 |

| Alkyne (≡C-H) | Stretching | ~3300 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the this compound framework. The absorption of UV or visible light promotes electrons to higher energy orbitals, and the resulting spectrum is defined by the wavelength of maximum absorption (λmax) and molar absorptivity (ε). rsc.org

The UV-Vis spectra of these compounds typically show multiple absorption bands arising from π→π* and n→π* transitions. researchgate.net The extent of conjugation involving the pyridine ring, aldehyde, and ethynyl groups significantly influences the energy of these transitions and, consequently, the λmax values. researchgate.netmdpi.com

Photophysical studies, such as fluorescence spectroscopy, delve into the de-excitation pathways of the molecule after light absorption. nih.govnih.gov These investigations provide valuable information about processes like fluorescence, phosphorescence, and non-radiative decay, which are critical for assessing the potential of these compounds in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. It provides the weight percentage of elements such as carbon, hydrogen, and nitrogen. These experimentally determined values are compared with the calculated percentages based on the proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the empirical and, consequently, the molecular formula of the synthesized compound, thereby confirming its purity. ajchem-a.com

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net By calculating properties such as molecular orbital energies, electron density distribution, and molecular electrostatic potential (MEP), DFT can predict a molecule's stability and reactivity.

For substituted pyridines, DFT calculations have been successfully used to determine their geometric and electronic properties. nih.govnih.gov In the case of 4-Ethynylpyridine-3-carbaldehyde, the electron-withdrawing nature of the aldehyde and ethynyl (B1212043) groups would significantly influence the electron density of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring, with its lone pair of electrons, is a key site for interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For substituted pyridines, the nature and position of the substituent groups dictate the HOMO-LUMO gap. researchgate.net For this compound, the HOMO would likely be distributed over the ethynyl and pyridine π-systems, while the LUMO would be expected to be localized on the pyridine ring and the carbonyl group of the aldehyde.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. For this compound, the nitrogen atom and the oxygen of the carbonyl group would be centers of negative potential, whereas the hydrogen of the aldehyde group and the protons on the pyridine ring would exhibit positive potential.

Reactivity Descriptors: Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). Studies on substituted pyridines have shown that these descriptors can effectively predict their relative stability and reactivity. researchgate.net

Below is a hypothetical data table illustrating the kind of results a DFT study on pyridinecarboxaldehyde isomers might yield.

| Property | 2-Pyridinecarboxaldehyde | 3-Pyridinecarboxaldehyde | 4-Pyridinecarboxaldehyde (B46228) |

| HOMO Energy (eV) | -7.21 | -7.35 | -7.42 |

| LUMO Energy (eV) | -1.89 | -1.85 | -1.95 |

| HOMO-LUMO Gap (eV) | 5.32 | 5.50 | 5.47 |

| Dipole Moment (Debye) | 3.54 | 2.58 | 1.87 |

| Note: These values are illustrative and based on general trends for pyridine derivatives. Actual values for this compound would require specific calculations. |

Molecular Dynamics Simulations for Supramolecular Interactions